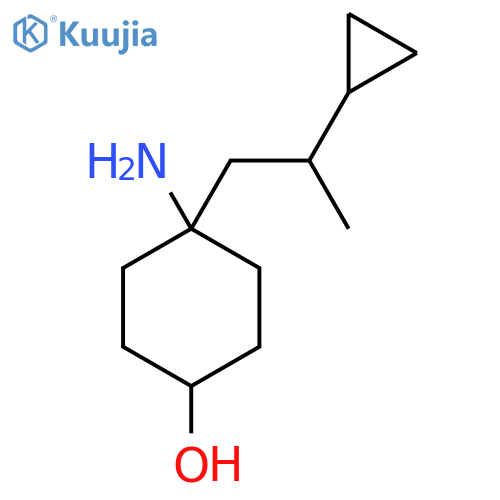Cas no 2228554-06-9 (4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol)

2228554-06-9 structure
商品名:4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
- EN300-1731899
- 2228554-06-9
-
- インチ: 1S/C12H23NO/c1-9(10-2-3-10)8-12(13)6-4-11(14)5-7-12/h9-11,14H,2-8,13H2,1H3
- InChIKey: FVFNMZPCWHXYQM-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(CC1)(CC(C)C1CC1)N
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.2Ų
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731899-2.5g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-10g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 10g |
$8749.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-1g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 1g |
$2035.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-1.0g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 1g |
$2035.0 | 2023-06-04 | ||
| Enamine | EN300-1731899-5.0g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 5g |
$5900.0 | 2023-06-04 | ||
| Enamine | EN300-1731899-5g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 5g |
$5900.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-0.25g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 0.25g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-10.0g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 10g |
$8749.0 | 2023-06-04 | ||
| Enamine | EN300-1731899-0.5g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1731899-0.05g |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol |
2228554-06-9 | 0.05g |
$1709.0 | 2023-09-20 |
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2228554-06-9 (4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬